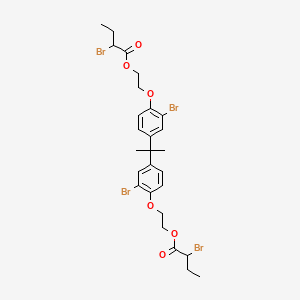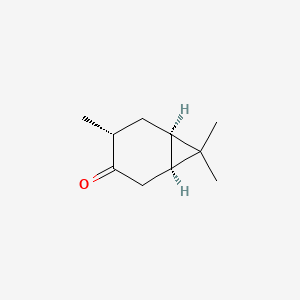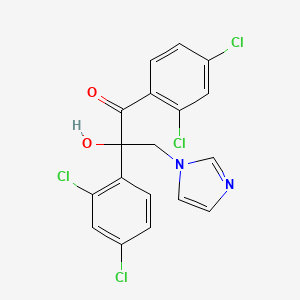
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 2,4-dichlorophenyl groups, a hydroxy group, and an imidazole ring attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone through a condensation reaction between an appropriate aldehyde and ketone.
Introduction of 2,4-Dichlorophenyl Groups:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a cyclization reaction using an appropriate imidazole precursor and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the 2,4-dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to altered gene expression or protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-pyrrol-1-yl)-
- 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-pyrazol-1-yl)-
Uniqueness
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. The imidazole ring enhances its ability to interact with enzymes and receptors, making it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Número CAS |
107659-27-8 |
|---|---|
Fórmula molecular |
C18H12Cl4N2O2 |
Peso molecular |
430.1 g/mol |
Nombre IUPAC |
1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C18H12Cl4N2O2/c19-11-1-3-13(15(21)7-11)17(25)18(26,9-24-6-5-23-10-24)14-4-2-12(20)8-16(14)22/h1-8,10,26H,9H2 |
Clave InChI |
SYEUQIGXCDKCFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


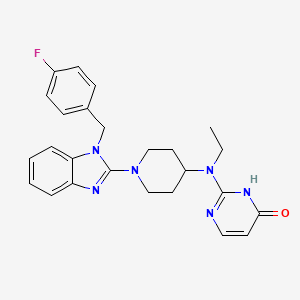
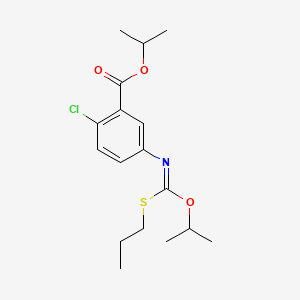
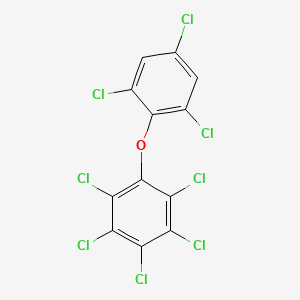

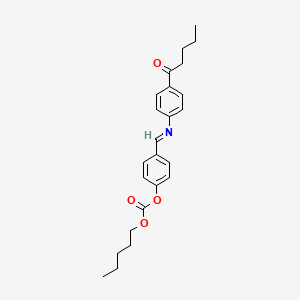
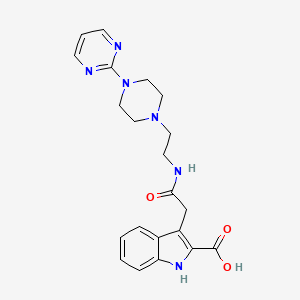
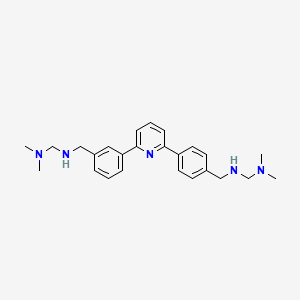
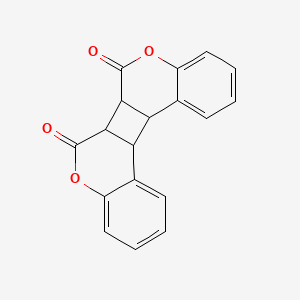
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)

